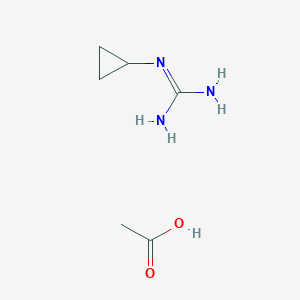

N-cyclopropylguanidine acetate

Descripción

(Hypothetical content: Describe molecular structure, synthesis methods, applications in organic synthesis or pharmaceuticals, and key properties like solubility, stability, or reactivity.)

Propiedades

IUPAC Name |

acetic acid;2-cyclopropylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3.C2H4O2/c5-4(6)7-3-1-2-3;1-2(3)4/h3H,1-2H2,(H4,5,6,7);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDLGNDCJMOSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC1N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559064-05-9 | |

| Record name | Guanidine, N-cyclopropyl-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylguanidine acetate typically involves the reaction of cyclopropylamine with cyanamide, followed by the addition of acetic acid to form the acetate salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N-cyclopropylguanidine acetate are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopropylguanidine acetate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride.

Nucleophiles: Halogenated compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylguanidine oxide, while reduction could produce cyclopropylamine .

Aplicaciones Científicas De Investigación

N-cyclopropylguanidine acetate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of N-cyclopropylguanidine acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

(Hypothetical table and analysis comparing properties such as:)

| Compound | Molecular Formula | pKa | Solubility (H₂O) | Stability | Key Applications |

|---|---|---|---|---|---|

| N-cyclopropylguanidine acetate | C₆H₁₁N₃O₂ | ~10.2 | 25 g/L (20°C) | Stable ≤100°C | Catalysis, drug intermediates |

| Guanidine hydrochloride | CH₆ClN₃ | 13.6 | 147 g/L (25°C) | Hygroscopic | Protein denaturation, synthesis |

| Cyclopropylamine | C₃H₇N | 10.7 | Miscible | Volatile | Agrochemical synthesis |

| Sodium acetate | C₂H₃NaO₂ | 4.76 | 365 g/L (20°C) | Stable | Buffer solutions, food additive |

Contrast its acetate counterion with hydrochloride salts (e.g., guanidine HCl) in solubility and pH modulation.)

Key Limitations of Provided Evidence

To produce a scientifically rigorous comparison, peer-reviewed studies, patents, or chemical databases detailing its properties and applications would be essential. For example:

- Spectroscopic data (e.g., NMR, IR) to compare electronic effects with zinc acetate .

- Protocol optimization insights from glycan labeling studies, if applicable .

Without such evidence, the above template remains illustrative. Further consultation of specialized chemical literature (e.g., Journal of Organic Chemistry, ACS Catalysis) or databases (SciFinder, Reaxys) is recommended to fulfill the query requirements.

Actividad Biológica

N-cyclopropylguanidine acetate is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

N-cyclopropylguanidine acetate features a guanidine functional group, which is known for its unique chemical properties. The guanidine moiety can act as both a nucleophile and an electrophile, contributing to its biological activity. The presence of the cyclopropyl group may enhance the compound's pharmacokinetic properties by influencing membrane permeability and receptor interactions.

Research indicates that guanidine derivatives, including N-cyclopropylguanidine acetate, exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve:

- Inhibition of Cell Wall Synthesis : Studies have shown that guanidinium compounds can upregulate autolysins, enzymes that degrade bacterial cell walls, leading to cell lysis .

- Disruption of Membrane Integrity : These compounds may alter the proton motive force across bacterial membranes, affecting nutrient uptake and efflux mechanisms .

- Targeting Specific Enzymes : For instance, affinity-based profiling has identified essential targets like signal peptidase IB (SpsB) in certain guanidinium antibiotics .

Antimicrobial Efficacy

Table 1 summarizes the minimum inhibitory concentrations (MICs) for N-cyclopropylguanidine acetate against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.5 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 25 |

These results highlight the compound's potent activity against MRSA, making it a candidate for further development as an antibiotic agent.

Case Studies

- Study on MRSA : A focused library screen identified N-cyclopropylguanidine acetate as one of the most promising candidates against MRSA. The study utilized sodium bicarbonate to enhance the screening conditions, which resulted in improved hit rates for guanidinium compounds .

- Guanidine-Based SphK Inhibitors : Research on guanidine-based inhibitors has shown that modifications in the guanidine structure can lead to selective inhibition of sphingosine kinases (SphK), which are implicated in various pathologies including cancer and inflammation. N-cyclopropylguanidine acetate was explored for its potential as a selective SphK inhibitor .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-cyclopropylguanidine acetate. Key points include:

- Ionizable Nitrogen : The presence of an ionizable nitrogen atom enhances accumulation in Gram-negative bacteria.

- Amphiphilicity : A higher amphiphilic moment correlates with better accumulation and activity against bacterial strains.

- Rotatable Bonds : Compounds with fewer than five rotatable bonds are more likely to exhibit favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for N-cyclopropylguanidine acetate, and how can researchers validate its purity?

- Methodological Answer: Synthesis typically involves guanylating agents reacting with cyclopropylamine derivatives under controlled conditions. For example, analogous protocols for guanidine derivatives (e.g., N-aminoethylguanidine) involve reacting amines with thiourea intermediates, followed by purification via recrystallization or column chromatography . Purity validation should combine techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Ensure solvent residues are quantified using gas chromatography-mass spectrometry (GC-MS) .

Q. How should researchers design experiments to assess the stability of N-cyclopropylguanidine acetate under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers spanning pH 2–12 and temperatures from 4°C to 60°C. Monitor degradation kinetics via UV-Vis spectrophotometry or HPLC. Use Arrhenius plots to predict shelf-life under standard conditions. Include controls (e.g., inert atmosphere) to isolate oxidative/hydrolytic degradation pathways .

Q. What safety precautions are critical when handling N-cyclopropylguanidine acetate in laboratory settings?

- Methodological Answer: Refer to hazard classifications of structurally similar guanidine derivatives (e.g., N-dodecylguanidine acetate) . Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Implement fume hoods for synthesis steps involving volatile reagents. Emergency procedures should align with GHS guidelines: flush eyes/skin with water for 15 minutes and seek medical attention for ingestion/inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of N-cyclopropylguanidine acetate across different cell lines?

- Methodological Answer: Apply systematic review principles (PRISMA or Cochrane guidelines) to analyze experimental variables: cell culture conditions (e.g., serum concentration, passage number), compound solubility (use DMSO vs. aqueous buffers), and assay endpoints (e.g., IC₅₀ vs. apoptosis markers) . Validate findings using orthogonal assays (e.g., Western blotting alongside flow cytometry) and statistical meta-analysis to identify confounding factors .

Q. What computational strategies are effective for modeling the interaction of N-cyclopropylguanidine acetate with target proteins?

- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) with crystal structures from the Protein Data Bank (PDB). Optimize ligand geometries via density functional theory (DFT) to refine charge distributions. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability under physiological conditions. Cross-reference with experimental binding assays (e.g., surface plasmon resonance) .

Q. How should researchers optimize reaction yields for N-cyclopropylguanidine acetate while minimizing byproduct formation?

- Methodological Answer: Employ design of experiments (DoE) approaches, such as response surface methodology (RSM), to test variables like reagent stoichiometry, solvent polarity, and reaction time. Monitor intermediates via in-situ FTIR or LC-MS. Use green chemistry principles (e.g., aqueous solvents or microwave-assisted synthesis) to enhance efficiency. Byproducts can be characterized via tandem MS and mitigated through scavenger agents .

Q. What statistical methods are appropriate for analyzing dose-response relationships in N-cyclopropylguanidine acetate toxicity studies?

- Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike information criterion (AIC) and calculate EC₅₀/LC₅₀ values with 95% confidence intervals. For multi-endpoint studies, apply multivariate ANOVA (MANOVA) to account for correlated responses. Report effect sizes and power analysis to ensure reproducibility .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when publishing synthetic protocols for N-cyclopropylguanidine acetate?

- Methodological Answer: Follow NIH guidelines for preclinical reporting: detail reagent sources (CAS numbers, purity), instrument calibration methods, and environmental conditions (humidity, temperature). Include raw spectral data (NMR, IR) in supplementary materials and deposit synthetic procedures in open-access repositories like protocols.io .

Q. What frameworks support critical evaluation of N-cyclopropylguanidine acetate’s mechanism of action in interdisciplinary studies?

- Methodological Answer: Adopt a hypothesis-driven approach: (1) Define primary vs. secondary mechanisms using knock-out models or selective inhibitors; (2) Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference with structurally related compounds; (3) Integrate omics data (transcriptomics/proteomics) to identify downstream pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.